Pelecopan (BCX9930) is a small molecule drug that acts as a potent, selective, and orally active inhibitor of complement factor D (CFD), a serine protease critical for the activation and amplification of the alternative pathway (AP) of the complement system [1] [2]. By inhibiting factor D, this compound blocks the cleavage of factor B bound to C3b, preventing the formation of the C3 convertase (C3bBb) and subsequent amplification of the complement cascade [1]. This action controls both intravascular and extravascular hemolysis, which is particularly relevant in paroxysmal nocturnal hemoglobinuria (PNH) and other AP-mediated diseases [2].
The following diagram illustrates the role of factor D in the complement system's alternative pathway and the site of inhibition by this compound.
The table below summarizes key preclinical biochemical and cellular activity data for this compound.
| Assay Description | IC₅₀ Value | Citation |
|---|---|---|
| Inhibition of purified human factor D | 14.3 nM | [1] [3] |
| Inhibition of factor B cleavage bound to C3b | 28.1 nM | [1] |
| Inhibition of AP-mediated hemolysis (rabbit erythrocytes) | 29.5 nM | [1] [4] |
| Suppression of C3 fragment deposition on PNH erythrocytes | 39.3 nM | [2] |
| Selectivity: IC₅₀ against other serine proteases (e.g., thrombin, FXa) | >28 μM | [2] |
This compound has been evaluated in clinical trials for several complement-mediated conditions, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy, and IgA nephropathy [5] [6]. However, its highest development phase was Phase 2, and it has since been discontinued for all indications [5] [6].
A first-in-human, randomized, placebo-controlled study in healthy participants established the foundational safety, pharmacokinetic (PK), and pharmacodynamic (PD) profile [7]. The key findings are summarized below.
| Parameter | Findings |
|---|---|
| Dosing | Single (10-2000 mg) and multiple doses (50-500 mg Q12h; 1000-2000 mg Q24h) |
| Plasma Exposure | Approximately dose-proportional |
| Effective Half-life (t₁/₂) | 6.45 - 7.75 hours (at steady state with Q12h dosing) |
| Time to Max Concentration (Tₘₐₓ) | Similar across all doses |
| PD Effect | Rapid, potent, dose-dependent AP inhibition. Doses ≥200 mg Q12h achieved >98% suppression of AP activity over the full dosing interval. |
| Safety | Safe and generally well-tolerated; no clinically significant dose-related trends in adverse events |
A proof-of-concept study in PNH patients with an inadequate response to C5 inhibitors (e.g., eculizumab or ravulizumab) demonstrated the potential clinical benefit of this compound [8]. The study showed that adding this compound (200-500 mg BID) to a C5 inhibitor for 28 days resulted in:
For research purposes, here are the methodologies from several critical experiments.
In Vitro Protocol: Inhibition of AP-Mediated Hemolysis [1]
In Vivo Protocol: Pharmacodynamics in Primates [2]
Clinical Protocol: First-in-Human Study Design [7]
The data on this compound demonstrates that oral inhibition of complement factor D is a viable therapeutic strategy for controlling the alternative pathway. Its ability to address both intravascular and extravascular hemolysis positioned it as a promising candidate for PNH, particularly for patients with an inadequate response to C5 inhibitors [8]. Despite its discontinuation, the compound remains a valuable tool for understanding complement biology and serves as a benchmark for other factor D inhibitors in development.
Pelecopan exerts its effect by targeting complement factor D (FD), a serine protease that plays a critical role in the alternative complement pathway [1] [2].
The diagram below illustrates how this compound inhibits the alternative complement pathway:
This compound inhibits Factor D, blocking the formation of C3 convertase and the alternative complement pathway amplification loop. [1] [2]
The tables below summarize key quantitative data from experimental findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay / Parameter | Measured Value (IC₅₀) | Experimental Context / Notes |
|---|---|---|
| Factor D Inhibition | 14.3 nM | Against purified human factor D [1] [3] [2]. |
| Proteolytic Activity | 28.1 nM | Against factor B bound to C3b [1] [3]. |
| AP-mediated Hemolysis | 29.5 nM | In rabbit erythrocytes [1] [3] [2]. |
| C3 Fragment Suppression | 39.3 nM | On PNH erythrocytes [2]. |
| Serine Protease Selectivity | >28 µM to >50 µM | No significant inhibition of thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII [2]. |
Table 2: In Vivo/Ex Vivo Efficacy and Physicochemical Properties
| Category | Parameter | Details |
|---|---|---|
| Ex Vivo Efficacy | Model & Result | In rhesus monkeys; 100 and 200 mg PO, twice daily completely suppressed Alternative Pathway (AP) activity in serum [2]. |
| Physicochemical Properties | Molecular Formula | C₂₃H₁₉FN₂O₄ [1] [4] [5]. |
| Molecular Weight | 406.41 g/mol [1] [5] [3]. | |
| CAS Registry No. | 2378380-49-3 [1] [4] [5]. |
Research indicates this compound's potential in diseases driven by the alternative complement pathway.
This compound is designated as a New Molecular Entity and is an orally administered small molecule [6] [4]. As of early 2025, its highest development phase for several indications, including PNH, is listed as Discontinued [6] [4]. It is currently available for research use only from chemical suppliers [1] [5] [3].
The table below summarizes the key quantitative data for Pelecopan (BCX9930) from recent research publications.
| Assay / Parameter | Value (IC₅₀) | Context & Significance |
|---|---|---|
| Inhibition of Purified Human Factor D [1] [2] | 14.3 nM | Demonstrates direct, highly potent binding to and inhibition of the primary target. |
| AP-mediated Hemolysis (Rabbit Erythrocytes) [1] [2] | 29.5 nM | Shows potent activity in preventing complement-driven rupture of red blood cells. |
| Inhibition of C3b-bound Factor B Cleavage [1] [2] | 28.1 nM | Confirms mechanism by blocking a key step in the alternative pathway amplification loop. |
| Suppression of C3 Fragment Deposition (PNH Erythrocytes) [1] | 39.3 nM | Indicates prevention of extravascular hemolysis, a major clinical issue in PNH. |
| Selectivity (vs. Thrombin, Trypsin, etc.) [1] | >28 µM | Confirms high selectivity, suggesting a lower risk of off-target effects. |
| In Vivo Efficacy (Rhesus Monkeys) [1] | Complete suppression | 100-200 mg, PO, twice daily completely suppressed alternative pathway activity in serum. |
This compound is designed to specifically inhibit the alternative pathway (AP) of the complement system. Here is a detailed breakdown of its mechanism and the experimental methods used to characterize it.
The following diagram illustrates the position of this compound's target within the complement cascade.
This compound inhibits Factor D, blocking the formation of the C3 convertase and the amplification of the complement cascade. [1] [3]
The data in the summary table were generated using standard and specialized immunological and pharmacological assays:
The table below summarizes the core technical information for Pelecopan based on the search results.
| Property | Description |
|---|---|
| Generic Name | This compound (also known as BCX 9930) [1] |
| Developer | BioCryst Pharmaceuticals [2] [1] [3] |
| Mechanism of Action | Potent, selective, and orally bioactive inhibitor of complement factor D (CFD) [3] |
| Drug Class | Small molecule [1] [3] |
| Molecular Formula | C₂₃H₁₉FN₂O₄ [3] |
| CAS Number | 2378380-49-3 [3] |
| Highest Development Phase for PNH | Discontinued (Was in Phase 2) [2] [1] |
| Reported IC₅₀ (Human Factor D) | 14.3 nM [3] |
| Reported IC₅₀ (Hemolysis of PNH cells in vitro) | 29.5 nM (in rabbit erythrocytes) [3] |
This compound acts on the alternative pathway (AP) of the complement system. The following diagram illustrates its targeted site and the broader PNH treatment landscape.
Figure 1: Complement inhibition pathway in PNH, showing this compound's mechanism as a Factor D inhibitor.
According to the search results, this compound's development for PNH has been discontinued [1]. While it was once in a Phase 2 study to assess long-term safety as a monotherapy [2], it is no longer active in the clinical pipeline for this disease.
The PNH treatment landscape has advanced significantly with other complement inhibitors:
The alternative pathway (AP) is a critical component of the innate immune system, serving as a first-line defense against pathogens [1]. Unlike the classical pathway, it can be activated without antibodies, directly on microbial surfaces, foreign materials, or damaged tissues [2].
A unique feature of the AP is its constant, low-level activation in plasma via a process known as "tick-over" [3] [4]. This involves the spontaneous hydrolysis of a thioester bond in the central complement protein C3, forming C3(H₂O) [4]. This molecule can then bind to factor B (FB), which is cleaved by factor D (FD) to form the initial "fluid-phase" C3 convertase (C3(H₂O)Bb) [2]. This convertase cleaves more C3 into C3a and C3b, amplifying the response [2]. Properdin stabilizes this convertase, and the addition of another C3b molecule forms the C5 convertase, initiating the formation of the Membrane Attack Complex (MAC) [2].
The following diagram illustrates this activation and amplification cycle, highlighting the key role of Factor D.
To prevent damage to host cells, the AP is tightly controlled by regulatory proteins like Factor H (FH) and membrane cofactor protein (MCP/CD46) [2] [4]. Dysregulation of this delicate balance, often due to genetic or acquired defects in these regulators, is implicated in several diseases [4]. In IgAN, the AP is the major pathway responsible for complement activation driven by deposited immune complexes, leading to kidney inflammation and damage [5].
A recent study detailed a sophisticated method to delineate the mechanism of action of novel complement inhibitors like Pelecopan [6]. This approach is crucial for drug discovery.
Preclinical evidence for targeting factor D comes from animal studies. For instance, research in traumatic brain injury (TBI) models showed that a monoclonal anti-factor B antibody significantly inhibited AP activity, attenuated neuroinflammation, and reduced neuronal cell death [7]. This underscores the therapeutic potential of targeting the AP at the level of the C3 convertase.
Targeting the alternative pathway, and specifically factor D, is a promising strategy for treating complement-mediated diseases. The table below summarizes other complement-targeting therapies in development for IgAN, highlighting the different nodes of intervention.
| Drug/Target | Mechanism of Action | Clinical Trial Context (for IgAN) |
|---|---|---|
| This compound (Factor D) | Inhibits the AP at the level of the C3 convertase [5] | Ongoing trials [5] |
| Ionis-FB-LRX (Factor B) | Inhibits the AP at the level of the C3 convertase [5] | Ongoing trials [5] |
| Pegcetacoplan (C3) | Broad inhibition of all pathways at C3 level [5] | Ongoing trials [5] |
| Vemircopan (Factor D) | Inhibits the AP at the level of the C3 convertase [5] | Ongoing trials [5] |
| Avacopan (C5a Receptor 1) | Blocks the anaphylatoxin receptor [5] | Ongoing trials [5] |
The ongoing clinical trials for this compound and other complement inhibitors represent a significant shift towards targeting the underlying pathophysiology of diseases like IgAN [5]. A key future challenge will be determining whether these therapies should be selected based on individual patient biomarkers, such as specific complement deposition patterns in kidney biopsies [5].
| Assay Description | Target / Process Measured | IC₅₀ Value | Key Finding / Selectivity |
|---|---|---|---|
| Enzyme Inhibition [1] | Pure human complement factor D | 14.3 nM | Highly potent and selective inhibition of the primary target [1] [2]. |
| Enzyme Inhibition [1] | Proteolytic activity of factor D against C3b-bound factor B | 28.1 nM | Inhibits a key step in the alternative pathway (AP) amplification loop [1]. |
| Functional Hemolysis Assay [1] | AP-mediated hemolysis of rabbit erythrocytes | 29.5 nM | Demonstrates potent functional activity in a cell-based system [1] [2]. |
| C3 Fragment Deposition Assay [2] | C3 fragment buildup on PNH erythrocytes | 39.3 nM | Prevents the extravascular hemolysis characteristic of PNH [2]. |
| Selectivity Panel [2] | Various human serine proteases (e.g., thrombin, activated factor X) | >28 µM to >50 µM | Shows high selectivity, as IC₅₀ values against non-target enzymes are over 1000-fold higher [2]. |
Based on the available information, here are the methodologies for the core assays used to characterize Pelecopan.
This compound acts by selectively inhibiting complement factor D, a serine protease that is a crucial component of the alternative pathway (AP) of the complement system [1] [2]. The diagram below illustrates this mechanism and the logical workflow of the key assays.
This compound inhibits factor D, blocking the alternative complement pathway and its functional outputs, which are measured by specific assays.
Pelecopan has been characterized through several key in vitro assays. The table below outlines its primary biological activities and experimental details.
| Assay Description | IC₅₀ / Activity | Additional Experimental Context |
|---|---|---|
| Proteolytic activity against C3b-bound factor B [1] | 28.1 nM | Inhibits the cleavage of factor B in the alternative C3 convertase (C3bBb) complex. |
| Inhibition of pure human factor D [2] [1] | 14.3 nM | Demonstrates direct, potent, and selective inhibition of the complement factor D serine protease. |
| Prevention of hemolysis of PNH cells [1] | 29.5 nM (in rabbit erythrocytes) | Prevents complement-mediated intravascular hemolysis, which is key in Paroxysmal Nocturnal Hemoglobinuria (PNH). |
| Prevention of C3 fragment accumulation [1] | Prevents buildup in vitro | Acts on PNH erythrocytes to prevent extravascular hemolysis. |
The following is a generalized protocol for the factor D inhibition assay, based on the data from the search results [1].
The diagram below illustrates the mechanism of action of this compound within the Alternative Pathway (AP) of the complement system and its intended therapeutic effect in diseases like PNH.
This compound is an orally bioavailable inhibitor that specifically targets the Alternative Pathway (AP) by binding to and inhibiting complement factor D. This inhibition prevents the formation of the C3 convertase (C3bBb), which is crucial for the amplification of the complement response. By blocking this step, this compound was designed to prevent both intravascular and extravascular hemolysis in PNH, offering a targeted therapeutic approach for AP-mediated diseases [2] [1].
Despite reaching Phase 2 clinical trials for several conditions, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy, and IgA nephropathy, this compound's development has been discontinued [3] [4]. The search results do not specify the reasons for discontinuation.
Complement Factor D is a highly specific serine protease that serves as the essential initiator and regulator of the alternative pathway (AP) of the complement system. Unlike most serine proteases that circulate as zymogens requiring proteolytic activation, Factor D is secreted as an active enzyme but maintains a unique self-inhibited conformation in circulation that prevents promiscuous activity [1] [2]. This restricted activation mechanism represents a fascinating evolutionary adaptation that confines Factor D activity exclusively to its natural substrate—Factor B when complexed with C3b (forming the C3bB proconvertase) or C3(H₂O) [3] [2]. The critical positioning of Factor D within the complement cascade makes it an attractive therapeutic target for controlling excessive alternative pathway activation that drives the pathology of numerous immune-mediated diseases while largely preserving the protective functions of the classical and lectin pathways.
The biological significance of Factor D extends beyond its enzymatic function to its unique metabolic characteristics. With a concentration of approximately 1.8 mg/L in human plasma and an unusually high fractional catabolic rate of 60% per hour, Factor D exhibits rapid turnover while maintaining sufficient circulating levels for alternative pathway function [2]. Its production primarily occurs in adipocytes, with secondary synthesis in hepatocytes, explaining its initial identification as adipsin and its connection to metabolic regulation [2]. The distinctive attributes of Factor D—including its exceptional substrate specificity, self-inhibited circulating form, and strategic position exclusively within the alternative pathway—provide a compelling pharmacological rationale for targeting this enzyme in complement-mediated disorders. This guide comprehensively examines the molecular mechanisms, kinetic properties, therapeutic targeting approaches, and experimental methodologies relevant to Factor D inhibition research and drug development.
Factor D exhibits the characteristic two-barrel fold of chymotrypsin-like serine proteases, consisting of two antiparallel β-barrel domains, each containing six β-strands with identical topology to other family members [2]. However, Factor D possesses several structurally distinctive features that underlie its unique regulatory mechanism and functional behavior. The most remarkable of these is the presence of a self-inhibitory loop comprising residues 214-218 (numbered according to the precursor protein) that maintains the enzyme in a catalytically suppressed state in circulation [1] [4]. This loop functions through three complementary mechanisms: (1) preventing His57 from adopting the active tautomer conformation required for catalysis; (2) sterically blocking the P1 to P3 residues of potential substrates from forming anti-parallel β-sheets with the non-specific substrate binding loop; and (3) obstructing access to Asp189 at the bottom of the primary specificity (S1) pocket [1] [4]. This structural arrangement ensures that Factor D remains essentially inactive against all substrates except its natural target—Factor B within the C3bB complex.
The catalytic triad of Factor D consists of Asp102, His57, and Ser195 (chymotrypsin numbering), but their spatial arrangement differs significantly from canonical serine proteases [2]. Specifically, the His57 side chain adopts a non-canonical conformation that disrupts the charge relay system essential for proteolytic activity [1] [2]. This distorted configuration is stabilized by a critical salt bridge between Asp189 and Arg218 that anchors the self-inhibitory loop in position [2]. Additionally, the substrate-binding cleft of Factor D is shallower and more restricted than that of trypsin-like proteases, further contributing to its narrow substrate specificity. These structural features collectively maintain Factor D in a latent state until it encounters its physiological substrate complex, at which point dramatic conformational changes occur to generate a fully active enzyme.
The transition of Factor D from its self-inhibited state to a fully active protease occurs through a substrate-induced activation mechanism that represents a unique regulatory paradigm among serine proteases. This activation process requires the presence of the C3bB complex (C3b-bound Factor B), which serves as both activator and substrate [2]. When the self-inhibited form of Factor D encounters the C3bB complex, several complementary structural rearrangements occur. First, the C3bB complex displaces the salt bridge between Asp189 and Arg218 that stabilizes the self-inhibitory loop [2]. This disruption allows the formation of a new salt bridge between Arg234 of Factor B and Asp189 of Factor D, effectively repositioning the self-inhibitory loop and permitting proper alignment of the catalytic triad [2].
Concurrent with these changes in Factor D, Factor B undergoes its own conformational transition from a "closed" to an "open" state upon binding to C3b [3]. In the closed conformation, the scissile Arg234-Lys235 bond in Factor B is inaccessible to proteolytic cleavage. When complexed with C3b, Factor B adopts an open conformation that exposes this bond and makes it susceptible to cleavage by Factor D [3]. The synergistic activation process—involving conformational changes in both enzyme and substrate—ensures exquisite specificity and prevents uncontrolled complement activation. This sophisticated mechanism restricts Factor D activity exclusively to its physiological role in alternative pathway C3 convertase formation while minimizing off-target proteolysis and collateral damage to host tissues.
Table 1: Key Structural Features of Complement Factor D
| Structural Element | Characteristics | Functional Significance |
|---|---|---|
| Catalytic Triad | Asp102, His57, Ser195 with non-canonical His57 conformation | Disrupted charge relay system in resting state |
| Self-Inhibitory Loop | Residues 214-218 (precursor numbering) | Blocks substrate access and prevents catalytic triad alignment |
| Salt Bridge | Asp189-Arg218 interaction | Stabilizes self-inhibited conformation |
| Substrate Binding Site | Shallow, restricted cleft | Limits substrate specificity to C3bB complex |
| Overall Fold | Two antiparallel β-barrel domains | Characteristic of chymotrypsin serine protease family |
Factor D is synthesized as a pre-proenzyme that undergoes proteolytic processing to yield the mature, active enzyme. Contrary to earlier assumptions that Factor D was activated during or immediately after secretion, it is now established that the zymogen form (pro-Factor D) is secreted into the circulation and requires extracellular activation [5] [6]. The primary physiological activator of pro-Factor D is MASP-3 (mannose-binding lectin-associated serine protease-3), which circulates predominantly in its active form (>70%) in resting blood [5]. This activation relationship establishes a crucial molecular link between the lectin and alternative complement pathways, with MASP-3 serving as the exclusive activator of pro-Factor D under physiological conditions [6].
The zymogenicity of Factor D—defined as the ratio of the enzymatic activity of the mature enzyme to that of its zymogen—has been quantitatively determined to be approximately 800-fold [3]. This means that mature Factor D cleaves its natural substrate (C3bB) with 800-fold greater efficiency than the pro-Factor D zymogen. Despite this significant difference, pro-Factor D retains low but measurable enzymatic activity toward C3bB, which may provide a backup activation mechanism under conditions of MASP-3 deficiency or inhibition [3]. This residual zymogen activity explains the observed alternative pathway function in sera from patients with genetic MASP-1/MASP-3 deficiency (3MC syndrome) and may have therapeutic implications for MASP-3-targeted interventions [3] [5].
Figure 1: Factor D Activation and Function in Alternative Pathway. Pro-Factor D is activated by MASP-3, then cleaves Factor B in the C3bB complex to form the AP C3 convertase.
The catalytic efficiency of Factor D demonstrates one of the most remarkable examples of substrate-induced activation among known enzyme systems. Quantitative kinetic analyses reveal that Factor D cleaves its natural substrate, the C3bB complex, with approximately 20 million-fold greater efficiency than it cleaves free Factor B [3]. This extraordinary rate enhancement underscores the essential role of substrate-induced conformational changes in Factor D function and explains the enzyme's absolute specificity for the C3bB complex. The structural basis for this dramatic enhancement involves the simultaneous activation of both enzyme (Factor D) and substrate (Factor B) upon complex formation. Free Factor B maintains its scissile bond (Arg234-Lys235) in an inaccessible "closed" conformation, while C3b binding induces an "open" conformation that exposes this bond to proteolytic attack [3].
The kinetic behavior of Factor D differs significantly from typical Michaelis-Menten enzymes due to its unique activation mechanism. The catalytic turnover (k~cat~) for Factor D acting on the C3bB complex has been measured at approximately 34 s⁻¹, while the Michaelis constant (K~M~) is in the low micromolar range [3]. These parameters yield a catalytic efficiency (k~cat~/K~M~) that positions Factor D as a highly efficient protease despite its self-inhibited resting state. The enzyme's activity is further characterized by a pH dependence with optimal activity around pH 7.5, consistent with its physiological operating environment in blood and tissues. Understanding these kinetic parameters is essential for designing effective inhibitory strategies and interpreting experimental results in both basic research and drug discovery contexts.
Table 2: Kinetic Parameters of Factor D and Related Proteases
| Enzyme | Substrate | Catalytic Efficiency (k~cat~/K~M~, M⁻¹s⁻¹) | Rate Enhancement | Reference |
|---|---|---|---|---|
| Factor D | C3bB complex | ~1.5 × 10⁶ | 20,000,000-fold vs. FB | [3] |
| Factor D | Free Factor B | ~0.075 | Reference value | [3] |
| MASP-1 | C3bB complex | ~4.2 × 10⁴ | 100-fold vs. FB | [3] |
| MASP-1 | Free Factor B | ~4.2 × 10² | Reference value | [3] |
| pro-Factor D | C3bB complex | ~1.9 × 10³ | 800-fold less than FD | [3] |
The extraordinary specificity of Factor D for the C3bB complex arises from complementary interactions between enzyme and substrate that extend beyond the immediate active site. Structural studies using X-ray crystallography (e.g., PDB ID: 1HFD) have revealed that Factor D engages with both C3b and Factor B components of the substrate complex, forming an extensive interface area of approximately 2,500 Ų [4]. This large interaction surface provides substantial binding energy that drives the conformational changes required for activation of both enzyme and substrate. The binding affinity of Factor D for the C3bB complex is remarkably high, with a dissociation constant (K~D~) in the nanomolar range, despite the relatively low concentration of Factor D in plasma (∼2 µg/mL or ∼85 nM) [2].
The catalytic mechanism of Factor D follows the conventional serine protease pathway involving formation of a tetrahedral intermediate followed by acyl-enzyme formation and decomposition, but with unique structural constraints imposed by the self-inhibitory loop. The transition state stabilization differs from trypsin-like proteases due to modifications in the oxyanion hole structure and restrictions in substrate binding cleft flexibility. These features collectively enable Factor D to achieve both high specificity and stringent regulation, preventing inappropriate complement activation while allowing rapid amplification when triggered. From a drug discovery perspective, these structural and mechanistic features create both challenges and opportunities for developing specific inhibitors that can modulate Factor D activity for therapeutic benefit.
The strategic position of Factor D exclusively within the alternative pathway amplification loop makes it an attractive therapeutic target for controlling excessive complement activation while preserving protective immunity. Inhibition of Factor D effectively blocks the amplification loop that generates up to 80% of total complement activity, regardless of the initiating pathway (classical, lectin, or alternative) [7]. This approach offers distinct advantages over terminal pathway inhibition (e.g., anti-C5 antibodies) by preventing both C3a/C5a generation and membrane attack complex formation while potentially reducing the risk of encapsulated bacterial infections that rely on opsonization by C3b [7] [8]. The preservation of classical and lectin pathway function represents a key therapeutic advantage, as these pathways remain intact for defense against pathogens and clearance of immune complexes.
The clinical validation of Factor D inhibition has been established through the recent approval of iptacopan (LNP023), an oral Factor D inhibitor, for paroxysmal nocturnal hemoglobinuria (PNH) and immunoglobulin A nephropathy (IgAN) [7]. Additionally, danicopan (ACH-4471) has demonstrated efficacy in Phase 2 clinical trials for PNH, particularly as an add-on therapy for patients with extravascular hemolysis despite anti-C5 treatment [8]. These clinical successes have highlighted the therapeutic potential of Factor D inhibition across a spectrum of complement-mediated disorders, including C3 glomerulopathy, atypical hemolytic uremic syndrome, age-related macular degeneration, and various kidney diseases driven by alternative pathway dysregulation [7]. The development of these agents represents a significant milestone in complement therapeutics, moving beyond plasma-derived and monoclonal antibody biologics to small molecule approaches with oral administration convenience.
The landscape of Factor D inhibitors includes both small molecules and monoclonal antibodies, with varying mechanisms of action and developmental stages. Iptacopan is a potent, reversible, oral small molecule inhibitor that binds specifically to the active site of Factor D, preventing its interaction with the C3bB substrate complex [7]. Its high selectivity (>10,000-fold over related serine proteases) and favorable pharmacokinetic properties enable twice-daily oral dosing that maintains sustained alternative pathway suppression [7]. Danicopan represents an earlier generation oral Factor D inhibitor with slightly lower potency but proven clinical efficacy, particularly in reducing extravascular hemolysis in PNH patients [8]. Both compounds demonstrate excellent target coverage at therapeutic doses, achieving complete alternative pathway inhibition as measured by ELISA-based and hemolytic assays.
Beyond small molecules, monoclonal antibodies targeting Factor D have been investigated for their potential to achieve prolonged pathway suppression with less frequent administration. These biologics typically bind to exosites rather than the active site, allosterically inhibiting Factor D activity through conformational restraint or by blocking access to the C3bB substrate [7]. While none have yet reached approval, several have demonstrated proof-of-concept in non-human primate models of complement-mediated diseases. The emerging diversity of Factor D inhibitory modalities continues to expand with the exploration of RNA-based therapies, peptide mimetics, and engineered proteins that exploit the unique structural features of Factor D for specific targeting.
Table 3: Characteristics of Factor D Inhibitors in Clinical Development
| Inhibitor | Chemical Type | Mechanism of Action | Development Status | Key Indications |
|---|---|---|---|---|
| Iptacopan (LNP023) | Small molecule | Reversible active-site binder | Approved (PNH, IgAN) | PNH, IgAN, C3G, aHUS, AMD |
| Danicopan (ACH-4471) | Small molecule | Reversible active-site inhibitor | Phase 3 (PNH) | PNH (add-on to anti-C5) |
| ACH-5228 | Small molecule | Second-generation compound | Preclinical | Not specified |
| Biocephalosporins | β-Lactam derivatives | Irreversible active-site inhibitor | Research compound | Proof-of-concept |
| Anti-Factor D mAbs | Monoclonal antibody | Allosteric or exosite inhibition | Preclinical/Phase 1 | Complement-mediated diseases |
Figure 2: Complement Cascade Showing Factor D Inhibition Point. Factor D acts exclusively in the alternative pathway amplification loop, making it a strategic inhibition point.
Rigorous kinetic characterization of Factor D inhibitors requires multiple complementary assay formats that capture different aspects of enzyme activity and inhibition. The direct enzymatic assay measures Factor D activity against synthetic substrates or natural substrates using progress curve analysis or end-point measurements. For synthetic substrates, N-acetyl-L-lysine methyl ester (ALMe) or other chromogenic/fluorogenic peptides containing basic P1 residues can be used, though Factor D exhibits extremely low esterolytic activity toward small substrates (∼10⁶-fold less efficient than toward C3bB) [1] [2]. For physiologically relevant measurements, the natural substrate (C3bB complex) must be employed, typically using purified components incubated in appropriate buffers (e.g., 20 mM HEPES, 144 mM NaCl, pH 7.4) with detection of Bb fragment release by Western blot, ELISA, or surface plasmon resonance.
The inhibition constant (K~i~) determination follows standard steady-state kinetic methods, with Factor D pre-incubated with varying concentrations of inhibitor before substrate addition. For reversible inhibitors, data are fitted to the Morrison tight-binding equation when [I] ≈ [E], while irreversible inhibitors require progress curve analysis or pre-incubation methods to determine the inactivation rate constant (k~inact~) and concentration for half-maximal inactivation (K~i~) [8]. Selectivity profiling should include testing against related serine proteases (e.g., thrombin, plasmin, kallikrein, Factors Xa, XIa, and other complement proteases like C1s, MASP-2) to identify potential off-target effects. High selectivity (>1,000-fold) is typically required for therapeutic compounds to minimize adverse effects, particularly on coagulation and fibrinolytic systems.
Functional assessment of Factor D inhibitors in biologically relevant contexts requires serum-based assays that capture the complexity of the intact complement system. The Wieslab Alternative Pathway Assay provides a standardized platform for evaluating alternative pathway inhibition in human serum, measuring terminal pathway activation following specific alternative pathway initiation [7]. Additionally, hemolytic assays using rabbit erythrocytes (which are particularly susceptible to alternative pathway-mediated lysis) offer a classical method for quantifying functional alternative pathway activity and its inhibition [7] [9]. For therapeutic candidate screening, serum from patients with specific complement-mediated diseases (e.g., PNH, aHUS) may be employed to model pathological complement activation more accurately.
Cell-based assays provide critical information about the functional consequences of Factor D inhibition in relevant physiological contexts. Models of paroxysmal nocturnal hemoglobinuria typically use PNH-like cell lines (PIGA-mutant) or patient-derived PNH erythrocytes to assess protection from complement-mediated lysis [7]. For renal diseases like C3G and IgAN, human glomerular endothelial cells or podocytes can be employed to evaluate protection from C3b deposition and complement-mediated injury [7]. These cellular models should include appropriate stimulation with complement activators (e.g., zymosan for alternative pathway, immune complexes for classical pathway) and measure multiple endpoints, including C3b/C3d deposition (flow cytometry, immunofluorescence), proinflammatory mediator release (ELISA), and cell viability. The translational relevance of these assays makes them indispensable for candidate selection and mechanistic studies supporting clinical development.
Structure-based drug design has played a pivotal role in developing specific Factor D inhibitors, leveraging the unique structural features of the enzyme's active site and self-inhibitory loop. X-ray crystallography of Factor D-inhibitor complexes (e.g., PDB IDs: 1HFD, 1BIO) has revealed critical interactions that drive inhibitor affinity and selectivity, particularly the role of the S1 pocket and adjacent hydrophobic subsites [1] [4]. These structures guide rational optimization of lead compounds through iterative cycles of synthesis, biochemical testing, and structural analysis. For compounds that exploit the conformational flexibility of Factor D, solution methods like NMR spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide complementary information about dynamics and allosteric mechanisms.
Biophysical characterization of Factor D-inhibitor interactions provides quantitative data on binding affinity, kinetics, and thermodynamics that inform compound optimization. Surface plasmon resonance (SPR) using immobilized Factor D enables determination of association (k~on~) and dissociation (k~off~) rates, from which the equilibrium dissociation constant (K~D~) can be calculated [8]. Isothermal titration calorimetry (ITC) directly measures binding enthalpy (ΔH) and stoichiometry (n), while thermal shift assays monitor stabilization of Factor D against thermal denaturation in the presence of inhibitors. These approaches collectively build a comprehensive understanding of the molecular interactions between Factor D and its inhibitors, facilitating the development of compounds with optimal pharmacological properties for clinical application.
The therapeutic targeting of Factor D represents a promising frontier in complement medicine, offering pathway-specific inhibition that controls the powerful amplification loop while preserving key immune functions. The recent approval of oral Factor D inhibitors for PNH and IgAN validates this approach and opens new possibilities for treating other complement-mediated disorders. Current research continues to address remaining challenges, including optimizing dosing regimens to balance efficacy and infection risk, identifying biomarkers for patient selection and monitoring, and developing strategies for combining complement inhibitors with different mechanisms of action. The increasing recognition of complement's role in common conditions like age-related macular degeneration, neurodegenerative diseases, and ischemia-reperfusion injury further expands the potential applications of Factor D inhibition.
Table 1: Key characteristics of Pelecopan (BCX9930)
| Attribute | Details |
|---|---|
| CAS Number | 2378380-49-3 [1] [2] |
| Molecular Formula | C₂₃H₁₉FN₂O₄ [1] [2] |
| Molecular Weight | 406.41 g/mol [1] [2] |
| Mechanism of Action | Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3]. |
| Primary Indication | Paroxysmal Nocturnal Hemoglobinuria (PNH); other alternative pathway-mediated diseases [1] [2]. |
| IC₅₀ (Human Factor D) | 14.3 nM [2] |
| IC₅₀ (Proteolytic Activity) | 28.1 nM (against C3b-bound factor B) [2] |
| IC₅₀ (Rabbit Erythrocytes) | 29.5 nM (in vitro hemolysis assay) [2] |
| Development Status for PNH | Discontinued (As of early 2025) [3]. |
The provided search results lack a complete, step-by-step protocol for evaluating this compound in a PNH model. The following sections outline the core experimental objectives and the general logic for a preclinical study based on available data.
1. Objective: To determine the potency and selectivity of this compound in inhibiting complement factor D and preventing hemolysis of PNH red blood cells in a controlled laboratory setting [2].
2. Workflow Diagram: The following diagram illustrates the key steps involved in the in vitro assessment of this compound's efficacy.
3. Key Reagents and Procedures:
1. Objective: To assess the efficacy of orally administered this compound in preventing intravascular and extravascular hemolysis in an animal model of PNH.
2. Workflow Diagram: The diagram below summarizes the conceptual workflow for an in vivo study. Note that a fully validated PNH animal model is not yet established.
3. Key Considerations and Challenges:
Pelecopan (BCX-9930) is a potent, selective, and orally bioactive inhibitor of complement factor D (CFD), a key serine protease in the alternative pathway (AP) of the complement system [1]. By inhibiting CFD, this compound prevents the cleavage of complement factor B and the subsequent formation of the C3 convertase (C3bBb), thereby downregulating the amplification loop of the AP [1]. This action makes it a therapeutic candidate for diseases mediated by alternative pathway dysregulation, such as paroxysmal nocturnal hemoglobinuria (PNH).
The purpose of this in vitro hemolysis assay is to evaluate the ability of this compound to prevent complement-mediated lysis of erythrocytes. This is a critical preclinical assessment for determining the drug's efficacy and potential therapeutic window.
The following diagram illustrates how this compound inhibits complement-mediated hemolysis by targeting the alternative pathway.
This protocol is adapted from general principles of hemolysis testing and specific data points available for this compound [2] [1] [3].
The workflow for the hemolysis assay is outlined below.
Calculate the percentage of hemolysis for each test sample using the following formula [2]:
% Hemolysis = (OD_test - OD_neg) / (OD_pos - OD_neg) × 100%
Where:
Dose-response curves can be plotted (% Hemolysis vs. Log[this compound]) to determine the IC₅₀ value, which is the concentration that provides 50% inhibition of hemolysis.
The table below summarizes key quantitative data available for this compound from research contexts.
Table 1: Summary of this compound (BCX-9930) Hemolysis Assay Data
| Assay Description | Reported IC₅₀ Value | Key Experimental Conditions | Source |
|---|---|---|---|
| Inhibition of hemolysis in PNH cells | 29.5 nM | In vitro assay using rabbit erythrocytes. | [1] |
| Inhibition of pure human factor D proteolytic activity | 14.3 nM | Biochemical assay measuring inhibition of C3b-bound factor B cleavage. | [1] |
The table below summarizes the key identifiers and physicochemical properties of Pelecopan as reported by chemical suppliers.
| Property | Specification |
|---|---|
| CAS Registry Number | 2378380-49-3 [1] |
| Molecular Formula | C₂₃H₁₉FN₂O₄ [1] [2] |
| Molecular Weight | 406.41 g/mol [1] [2] |
| Appearance | Off-white to light yellow solid powder [1] |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) [1] |
| Chemical Name | 2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [1] |
Adhering to the following storage conditions is critical for maintaining the stability of this compound.
| Condition | Recommendation |
|---|---|
| Long-Term Storage | Store as a powder at -20°C; stable for up to 3 years [1]. |
| Short-Term Storage | Can be stored at 4°C for up to 2 years [1]. |
| In Solvent | -80°C: 6 months; -20°C: 1 month [1]. |
| Shipping | Stable at room temperature for a few days under ordinary shipping conditions [1]. |
The following table outlines the standard preparation procedures for this compound solutions.
| Solution Type | Procedure |
|---|---|
| Stock Solution (DMSO) | Dissolve this compound in DMSO at approximately 100 mg/mL (~246 mM) [1]. |
| Working Solution (In Vivo) | Example: Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300, mix; add 50 µL Tween-80, mix; add 450 µL saline to make 1 mL of a 2.5 mg/mL solution [1]. |
Forced degradation studies help identify likely degradation products and establish stability-indicating analytical methods. A generalized protocol is below [3].
| Stress Condition | Protocol Parameters | Termination & Analysis |
|---|---|---|
| Acid Hydrolysis | 0.1 - 1.0 M HCl (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3]. | Neutralize with base. Analyze immediately by HPLC [3] [4]. |
| Base Hydrolysis | 0.1 - 1.0 M NaOH (e.g., 0.1N), room temperature or 50-60°C, up to 7 days [3]. | Neutralize with acid. Analyze immediately by HPLC [3] [4]. |
| Oxidative Degradation | 0.1% - 3.0% H₂O₂, room temperature, up to 7 days [3] [4]. | Direct analysis by HPLC [4]. |
| Thermal Degradation | Solid drug substance stored at 40-80°C [3]. | Analyze by HPLC at set intervals [4]. |
| Photolytic Degradation | Expose to UV (e.g., 365 nm) and/or visible light per ICH Q1B guidelines [3] [5]. | Analyze by HPLC [4]. |
The diagram below outlines a logical workflow for conducting a comprehensive stability and compatibility assessment.
DECS is mandatory for regulatory submission and helps select compatible excipients to avoid stability issues in the final dosage form [6].
| Step | Description |
|---|---|
| Sample Prep | Prepare binary mixtures of this compound and individual excipients (e.g., 1:1 ratio) [6]. |
| Stressing | Expose mixtures to accelerated stability conditions (e.g., 40°C/75% RH) for 1-3 months [7] [6]. |
| Control | Include a sample of pure this compound stored under the same conditions [6]. |
| Analysis | Monitor for changes using HPLC (for chemical stability) and techniques like DSC (for physical stability) [6]. |
This compound is a potent, selective, and orally active inhibitor of complement factor D (CFD), with an IC₅₀ of 14.3 nM against pure human factor D [1] [8]. It inhibits the alternative pathway of the complement system, making it a therapeutic candidate for conditions like paroxysmal nocturnal hemoglobinuria and C3 glomerulopathy [1]. Its highest development phase reported was Phase 2 [8].
Pelecopan (BCX9930) is a potent, selective, and orally active small-molecule inhibitor of complement factor D (FD), a serine protease that is a critical component of the alternative pathway (AP) of the complement system [1] [2]. By inhibiting factor D, this compound prevents the cleavage of complement factor B and the subsequent formation of the C3 convertase (C3bBb), which is essential for the amplification of the alternative complement pathway [1] [3]. This targeted inhibition makes it a promising therapeutic candidate for treating alternative pathway-mediated diseases, such as paroxysmal nocturnal hemoglobinuria (PNH), where it has been shown to prevent both intravascular and extravascular hemolysis [4] [2].
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The data below summarizes its key pharmacological parameters.
Table 1: In Vitro Inhibitory Profile of this compound [1] [2]
| Assay Description | IC₅₀ Value | Significance |
|---|---|---|
| Inhibition of purified human factor D | 14.3 nM | Demonstrates direct, high potency against the primary target [1] [2]. |
| Inhibition of factor D proteolytic activity against C3b-bound factor B | 28.1 nM | Reflects potency in the more complex physiological context of C3 convertase formation [1]. |
| AP-mediated hemolysis of rabbit erythrocytes | 29.5 nM | Models the drug's ability to prevent complement-driven red blood cell destruction [1] [2]. |
| C3 fragment deposition on PNH erythrocytes | 39.3 nM | Shows inhibition of opsonization, a key mechanism in extravascular hemolysis [1]. |
| Selectivity: Inhibition of other serine proteases (e.g., thrombin, trypsin) | >28 µM | Confirms high selectivity for factor D, minimizing risk of off-target effects [2]. |
This protocol measures the direct inhibition of purified factor D enzyme activity by this compound [1].
This protocol evaluates the functional efficacy of this compound in preventing complement-mediated destruction of PNH red blood cells [1] [2].
In high-throughput screening (HTS), the relationship between percent inhibition at a single concentration and the derived IC₅₀ is foundational. The four-parameter logistic Hill equation is the standard model for this dose-response relationship [5] [6]. However, this correlation can be imperfect due to several factors. A primary source of variability is the actual compound concentration in screening libraries, which can be affected by liquid handling inaccuracies and compound-specific properties like solubility and adhesion [5]. Other factors include variations in the assay quality and the inherent Hill model parameters for different compounds [5]. Optimizing these variables is crucial for obtaining accurate and reliable IC₅₀ data.
The following diagrams, created using Graphviz DOT language, illustrate the scientific concepts and procedures described above.
Diagram Title: this compound Inhibits the Alternative Complement Pathway
Diagram Title: IC50 Determination Workflow for this compound
This compound represents a targeted, oral therapeutic strategy for modulating the alternative complement pathway. The structured data and protocols provided here offer a framework for researchers to evaluate its factor D inhibitory activity in relevant in vitro systems. The recent approval of danicopan, another oral factor D inhibitor, validates this mechanism and underscores the potential of this compound in treating complement-mediated diseases like PNH [3].
The following table summarizes the core chemical and biological data for this compound, as reported in the literature. [1] [2]
| Property | Description / Value |
|---|---|
| CAS Number | 2378380-49-3 [1] [2] |
| Chemical Name | 2-[2-[[7-[2-(aminomethyl)-3-fluoropyridin-4-yl]-1-benzofuran-5-yl]methoxy]phenyl]acetic acid [2] |
| Molecular Formula | C₂₃H₁₉FN₂O₄ [1] [2] |
| Molecular Weight | 406.41 g/mol [1] |
| Biological Target | Complement Factor D (CFD) [1] [2] |
| IC₅₀ (Human Factor D) | 14.3 nM [1] [2] |
| IC₅₀ (Hemolysis Assay) | 29.5 nM (rabbit erythrocytes) [2] |
| Primary Indication | Paroxysmal Nocturnal Hemoglobinuria (PNH) [1] [2] |
| Storage (Powder) | -20°C; stable for 2 years [1] |
| Solubility (DMSO) | ~100 mg/mL (~246 mM) [2] |
Here are detailed methodologies for key experiments used to characterize this compound's activity.
This protocol measures the direct inhibition of Factor D's enzymatic activity. [2]
This cell-based assay confirms the functional biological activity of this compound by measuring the prevention of complement-mediated red blood cell lysis. [2]
Proper preparation of stock and working solutions is critical for experimental reproducibility.
The diagram below illustrates the experimental workflow for analyzing this compound's effect on the complement system's Alternative Pathway, from sample preparation to data interpretation.
This compound (BCX9930) represents a novel class of orally active complement inhibitors specifically targeting the alternative pathway of the complement system. As a potent and selective inhibitor of complement factor D (CFD), this compound demonstrates high specificity with an IC₅₀ of 14.3 nM against purified human factor D. This inhibition extends to functional activity in biological systems, with IC₅₀ values of 28.1 nM for inhibiting factor D's proteolytic activity against C3b-bound factor B and 29.5 nM for preventing alternative pathway-mediated hemolysis of rabbit erythrocytes. The molecular formula of this compound is C₂₃H₁₉FN₂O₄, with a molecular weight of 406.41 g/mol, and it is characterized as an off-white to light yellow solid powder with moderate solubility in DMSO (approximately 100 mg/mL) [1].
The therapeutic rationale for targeting factor D lies in its essential role in the amplification loop of the alternative complement pathway. Factor D is a serine protease that cleaves factor B when bound to C3b, forming the C3 convertase (C3bBb) that drives alternative pathway activation. By inhibiting this key step, this compound effectively suppresses the amplification of complement activation regardless of the initiating pathway. This mechanism has particular relevance for paroxysmal nocturnal hemoglobinuria (PNH), where this compound completely prevents both intravascular and extravascular hemolysis of PNH erythrocytes in vitro (IC₅₀ = 39.3 nM) [1] [2]. Beyond PNH, this compound has been investigated for other alternative pathway-mediated conditions including C3 glomerulopathy and IgA nephropathy, though development appears to have been discontinued after Phase 2 trials [3].
The complement component C3 serves as the central hub of the complement cascade, with its activation fragments providing critical information about complement activation status in physiological and pathological contexts. Upon activation by C3 convertases, C3 is cleaved into the anaphylatoxin C3a (9 kDa) and the opsonin C3b (175 kDa). C3b undergoes sequential proteolytic degradation by factor I and its cofactors: first to iC3b (173 kDa), then to C3c (140 kDa) and C3dg (35 kDa), with the release of small peptides including C3f (2 kDa) [4]. These C3 fragments serve distinct biological functions, with C3b and iC3b acting as potent opsonins, while C3dg represents the final degradation product that remains covalently attached to target surfaces.
The measurement of C3 fragments provides several advantages over traditional complement assays. While conventional C3 protein quantification measures the precursor molecule, C3 fragment analysis specifically reflects complement activation, offering greater sensitivity for detecting underlying complement dysregulation. Notably, C3dg has emerged as a superior biomarker for complement activation due to its extended plasma half-life of approximately 4 hours, compared to the much shorter half-lives of earlier fragments like C3a. This stability, combined with its smaller size (37 kDa), makes C3dg particularly suitable for clinical assessment of complement activation [5]. Research in systemic lupus erythematosus (SLE) has demonstrated that C3dg measurements (AUC 0.96) far outperform conventional C3 levels (AUC 0.52) in discriminating between patients and healthy controls, highlighting its potential as a sensitive diagnostic biomarker [5].
Table 1: Comparison of C3 Fragment Detection Methodologies
| Methodology | Target Fragment | Principle | Sensitivity | Applications | Key Features |
|---|---|---|---|---|---|
| TRIFMA | C3dg | PEG precipitation + time-resolved fluorescence | High (pmol range) | SLE monitoring, complement activation | Superior sensitivity, requires specialized equipment |
| ELISA | C3dg | PEG precipitation + enzyme-linked colorimetry | Moderate | Research applications | More accessible, compatible with standard lab equipment |
| C3c Fragment Assay | C3c | Standard ELISA | Moderate | DDD, C3GN diagnosis | CLIA-approved for diagnostic use |
| Sbi-IV Probe | C3d | Bacterial C3d-binding domain | Variable | Bacterial complement evasion studies | Antibody-independent, avoids IgG binding issues |
| Molecular Imaging | iC3b/C3d | Monoclonal antibody + NIR emitter | High (in vivo) | Animal model imaging | Non-invasive, whole-organ assessment |
Several sophisticated methodologies have been developed for detecting and quantifying C3 fragment deposition. The C3dg assay developed by Aarhus University Hospital involves polyethylene glycol (PEG) precipitation to separate the small C3dg fragment from larger C3 molecules, followed by quantification using either Time-Resolved Immunofluorometric Assay (TRIFMA) or conventional ELISA. The optimal precipitation was achieved with 16% PEG, which effectively separated C3dg from C3 and larger fragments while maintaining antigen integrity [5]. This method demonstrates high stability when using EDTA plasma samples and correlates well with commercially available complement activation assays.
For specialized applications, innovative detection strategies have emerged. Researchers have developed an antibody-independent C3 probe derived from the staphylococcal Sbi protein, specifically the Sbi-IV domain that naturally interacts with C3d. This probe eliminates interference from immunoglobulin-binding proteins when studying complement deposition on pathogens like Staphylococcus aureus, which express Protein A and Sbi that confound traditional antibody-based detection methods [6]. In vivo imaging approaches have also been advanced, using monoclonal antibodies targeting tissue-bound iC3b/C3d linked to bioluminescent resonance energy transfer constructs that emit near-infrared light. This enables noninvasive detection of complement deposition in live animals, overcoming the limitations of invasive biopsies that only sample small tissue portions [7].
While specific protocols combining this compound with C3 fragment deposition assays are not explicitly detailed in the available literature, we can construct a theoretically sound experimental framework based on the drug's pharmacological properties and established complement methodology. For in vitro applications, this compound should be reconstituted in DMSO at stock concentrations of 10-50 mM, with subsequent dilution in appropriate physiological buffers to achieve working concentrations typically ranging from 10 nM to 1 μM, based on its reported IC₅₀ values [1]. The drug can be pre-incubated with serum or plasma for 15-30 minutes prior to complement activation to ensure adequate target engagement.
The complement activation source should be carefully selected based on the research question. Normal human serum (NHS) is commonly used, but serum from patients with specific complement disorders or animal models may be appropriate for certain investigations. For cell-based assays, PNH erythrocytes or other complement-sensitive cells can be employed to evaluate the protective effects of this compound against complement-mediated damage. Activation can be induced through various stimuli including zymosan (alternative pathway activator), heat-aggregated IgG (classical pathway activator), or specific antigens in immune complex studies. The assay duration should be optimized based on the activation method, typically ranging from 30 minutes to 2 hours at 37°C [8] [2].
Table 2: Quantitative Profile of this compound (BCX9930) in Complement Inhibition
| Activity Parameter | Value | Experimental Context | Significance |
|---|---|---|---|
| Factor D Inhibition (IC₅₀) | 14.3 nM | Purified human factor D | Primary target potency |
| Proteolytic Inhibition (IC₅₀) | 28.1 nM | Factor B cleavage by C3b-bound factor D | Functional activity in cascade |
| Hemolysis Prevention (IC₅₀) | 29.5 nM | Rabbit erythrocytes in human serum | Alternative pathway inhibition |
| C3 Deposition Prevention (IC₅₀) | 39.3 nM | PNH erythrocytes | Therapeutic relevance for PNH |
| Selectivity Margin | >1000-fold | Serine proteases (thrombin, tPA, etc.) | Target specificity and safety |
| In Vivo Efficacy | Complete suppression | Rhesus monkeys (100-200 mg PO BID) | Translational potential |
Following complement activation in the presence or absence of this compound, C3 fragment deposition can be quantified using various methodologies. For surface-bound C3 fragments, flow cytometry with fluorochrome-conjugated antibodies specific for C3 activation neoepitopes (C3b/iC3b) or terminal fragments (C3d) provides quantitative data at the single-cell level. When using antibody-based detection, considerations must be made for potential interference factors, such as immunoglobulin-binding proteins on bacterial surfaces, which may necessitate the use of Fc-blocking reagents or alternative detection probes like the Sbi-IV domain [6].
For soluble C3 fragments in plasma or serum, the PEG precipitation method followed by TRIFMA or ELISA detection offers sensitive quantification of C3dg. The protocol involves: (1) diluting EDTA plasma samples 1:4 in Tris-buffered saline (TBS); (2) adding 32% PEG to achieve a final concentration of 16% PEG; (3) incubating for 1 hour on ice; (4) centrifuging at 4,000 × g for 15 minutes at 4°C; and (5) diluting the supernatant 1:200 in TBS-Tween before application to antibody-coated plates [5]. The assay utilizes specific anti-C3dg antibodies (commercially available as anti-human C3d from DAKO, catalog #A0063) for both capture and detection, with the detection antibody biotinylated for signal amplification using streptavidin-europium in TRIFMA or streptavidin-HRP in ELISA formats.
The theoretical applications of this compound in C3 deposition assays span multiple complement-mediated disorders. In PNH research, assays can evaluate the drug's efficacy in preventing C3 fragment deposition on erythrocytes, correlating with reduced extravascular hemolysis. For C3 glomerulopathy and dense deposit disease, assays can assess the impact of factor D inhibition on C3 fragment deposition on endothelial cells or in glomerular models, potentially predicting treatment response. In autoimmune conditions like SLE, measuring changes in soluble C3dg levels following this compound treatment could provide pharmacodynamic biomarkers for clinical trials [5] [4].
The pathway-specific inhibition afforded by this compound makes it particularly valuable for delineating the contribution of the alternative pathway in various pathological processes. Research has demonstrated that the classical and alternative pathways play distinct roles in C3 fragment deposition, with the alternative pathway being approximately 15-fold more efficient at initiating membrane attack complex formation despite contributing similar amounts of total C3 fragments [8]. This highlights the importance of pathway-specific interventions and the value of assays that can precisely quantify the effects of such targeted therapies.
Several critical technical factors must be considered when implementing C3 fragment deposition assays with this compound. Sample handling is crucial, as complement activation can occur ex vivo if proper procedures are not followed. EDTA plasma is preferred over serum for soluble fragment analysis, as EDTA chelates calcium and magnesium ions essential for complement activation. Samples should be processed immediately after collection, with plasma separated from cells and frozen at -80°C until analysis [4]. For cellular deposition assays, careful washing procedures are needed to remove loosely bound fragments while maintaining specifically deposited C3 fragments.
The limitations of current methodologies should also be acknowledged. Molecular imaging approaches using anti-C3d antibodies, while powerful for animal studies, have limited tissue penetration depth (<3 cm) and would be of restricted utility in human applications [7]. Repeated administration of detection probes may lead to anti-probe antibody development in vivo. Additionally, while C3 fragment deposition provides sensitive information about complement activation, it is not specific to any single disease and must be interpreted in the appropriate clinical and experimental context. Researchers should implement appropriate controls, including C3-deficient serum and specific pathway inhibitors, to validate the specificity of their observations.
This compound represents a promising oral therapeutic approach for complement-mediated disorders through its targeted inhibition of factor D in the alternative pathway. While direct protocol references combining this compound with C3 fragment deposition assays are limited in the available literature, the established methodologies for C3 detection and the well-characterized pharmacology of this compound provide a solid foundation for developing robust experimental approaches. The sensitive quantification of C3 fragments, particularly C3dg, offers superior assessment of complement activation compared to conventional C3 protein measurements, potentially enabling more precise evaluation of therapeutic responses in both preclinical and clinical settings.
As complement-targeted therapies continue to evolve, the integration of specific inhibitors like this compound with advanced detection methodologies for C3 fragments will enhance our understanding of disease mechanisms and treatment effects. Future research directions should focus on standardizing these assay approaches across laboratories, correlating C3 fragment deposition with clinical outcomes, and exploring the utility of these biomarkers in patient selection and dose optimization for complement-targeted therapies.
The following table consolidates the available solubility information for Pelecopan (BCX9930) from supplier data. Always consider this as a starting point for your experimental optimization [1] [2].
| Parameter | Details |
|---|---|
| Molecular Weight | 406.41 g/mol [1] [2] |
| CAS Number | 2378380-49-3 [1] [2] |
| Solubility in DMSO | ~100 mg/mL (~246.06 mM) [1] |
| Formulation 1 (Aqueous) | ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1] |
| Formulation 2 (SBE-β-CD) | ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] |
| Formulation 3 (Oil) | ≥ 2.5 mg/mL (6.15 mM) in 10% DMSO + 90% Corn Oil [1] |
What is the simplest way to prepare a this compound stock solution? For most in vitro applications, dissolving the compound in pure DMSO to a concentration of 25 mg/mL (~61.5 mM) is recommended. This stock can then be diluted into your assay buffer, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤0.1-1%) [1].
How should I prepare solutions for in vivo studies? For in vivo formulations, it is critical to use a protocol that maintains the compound in solution. Sequentially mix the components as follows [1]:
What can I do if my this compound precipitates upon dilution? Precipitation upon dilution into aqueous buffers is a common challenge. To mitigate this:
This diagram outlines the decision-making process and key steps for preparing this compound research solutions.
The following protocol is adapted from supplier recommendations for preparing a standard aqueous formulation for animal studies [1].
Protocol: Preparation of Aqueous Formulation for In Vivo Dosing
The table below summarizes the key inhibitory concentrations of this compound from published research.
| Assay/Target | Reported IC₅₀ Value | Context and Relevance |
|---|---|---|
| Pure Human Factor D [1] [2] [3] | 14.3 nM | Measures direct inhibition of the target serine protease; represents maximal potency in a clean system. |
| Factor B Cleavage by C3b-Bound Factor D [2] [3] | 28.1 nM | Assesses inhibition in a more complex, physiologically relevant step in the Alternative Pathway. |
| AP-Mediated Hemolysis (Rabbit Erythrocytes) [2] [3] | 29.5 nM | Functional cell-based assay measuring overall inhibition of alternative pathway activity. |
While data for this compound is limited, IC₅₀ variability is a well-documented challenge in biochemistry [4] [5]. The following guide addresses common sources of error.
FAQ 1: Why do I get different IC₅₀ values when using different assay formats (e.g., enzymatic vs. cell-based)? Different assays measure different endpoints. An enzymatic assay using a synthetic substrate reports on direct target engagement, while a hemolysis assay reflects the entire pathway's function. The IC₅₀ will naturally be different, as shown in the table above. Always compare IC₅₀ values generated from the same assay format.
FAQ 2: Our lab is getting different IC₅₀ values for the same inhibitor over time. What are the most common sources of this variability? Intra-lab variability often stems from subtle changes in experimental conditions. Key factors to check include:
To minimize variability, adhere to the following best practices derived from general assay validation principles:
Standardize the Assay System:
Execute Precise Sample Handling:
Employ Rigorous Data Analysis:
The following diagram illustrates the role of factor D in the complement system's alternative pathway, which is the target of this compound.
To ensure consistent and reliable results in your experiments with this compound:
The table below summarizes the key quantitative data for this compound (also known as BCX9930) from the search results.
| Parameter | Value / Concentration | Experimental Context |
|---|---|---|
| IC₅₀ (Human Factor D) | 14.3 nM [1] | Proteolytic activity against pure human factor D. |
| IC₅₀ (C3b-bound Factor B) | 28.1 nM [1] | Proteolytic activity against C3b-bound factor B. |
| IC₅₀ (Rabbit Erythrocytes) | 29.5 nM [1] | Prevention of hemolysis of Paroxysmal Nocturnal Hemoglobinuria (PNH) cells in vitro. |
| Suggested Stock Solution | 10-100 mM in DMSO [1] | For preparing in vitro working concentrations. |
| Solubility (DMSO) | ~100 mg/mL (~246.06 mM) [1] | Saturation point for stock solution preparation. |
Several factors from general hemolysis assay best practices can significantly impact your results and should be carefully controlled when testing this compound.
Based on the gathered information, here is a detailed methodology for a hemolysis assay to test this compound.
This assay measures the ability of this compound to inhibit complement-mediated hemolysis by specifically inhibiting factor D in the alternative pathway. Hemolysis is quantified by measuring hemoglobin release via its optical density (OD) [2] [1].
Calculate the percentage of hemolysis for each test condition using the formula [2]:
% Hemolysis = [(ODₜₑₛₜ − ODₙₑ𝑔) / (ODₚₒₛ − ODₙₑ𝑔)] × 100%
Where:
The IC₅₀ (concentration that inhibits 50% of hemolysis) can then be determined by plotting % Hemolysis against the log of the this compound concentration and fitting a dose-response curve.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High Background Hemolysis | Erythrocytes are too fragile or handling is too rough. | Use fresh blood, gentle pipetting, and check anticoagulant. Use blood from a single human individual if possible, as responses are more consistent [2]. |
| Low Signal Window | Positive control detergent is inefficient. | Test and optimize the concentration of Triton X-100 (e.g., 0.1%-1%) to ensure consistent 100% lysis [2]. |
| IC₅₀ Value Inconsistent | Species-specific differences in complement factors. | Ensure the use of human erythrocytes and human serum complement for testing human-targeted drugs like this compound [2] [1]. |
| Compound Precipitates | DMSO concentration too high or solvent incompatibility. | Ensure the final DMSO concentration is ≤1% and use the recommended solvent formulations [1]. |
The following diagrams, created with Graphviz, illustrate the drug's mechanism and experimental workflow. The DOT code is provided for your use.
| Form | Temperature | Solvent | Shelf Life | Key Considerations |
|---|---|---|---|---|
| Powder | -20°C | --- | ~3 years [1] | Keep desiccated; protect from light and moisture. |
| Solution | 4°C | DMSO | ~2 weeks [1] | Short-term storage only; prone to freeze-thaw degradation. |
| Solution | -80°C | DMSO | ~6 months [1] | Recommended for long-term storage of stock solutions. |
For consistent experimental results, proper preparation and handling of this compound solutions are critical.
What is the chemical stability of this compound in aqueous buffer? this compound is typically supplied and stored in DMSO for stability. Its stability in aqueous buffers for biological assays should be validated empirically, as the degradation rate can be influenced by pH, temperature, and buffer composition. It is recommended to prepare fresh working solutions from DMSO stock for each experiment.
I suspect my this compound sample has degraded. How can I confirm this? Techniques like High-Performance Liquid Chromatography (HPLC) can compare your sample with a fresh reference standard to detect changes in purity and the appearance of degradation peaks. Additionally, a loss of inhibitory activity in a baseline bioassay would strongly indicate compound degradation.
The diagram below outlines the key steps for preparing and storing this compound stock solutions to maximize stability.
The table below compiles the key selectivity data for this compound (BCX-9930) from published research.
| Assay Description | Target/Enzyme | Reported IC₅₀ | Key Finding |
|---|---|---|---|
| Proteolytic activity assay [1] | Complement Factor D (purified human) | 14.3 nM | Primary target; highly potent inhibition |
| Proteolytic activity against C3b-bound factor B [1] | Complement Factor D | 28.1 nM | Confirms activity in a more complex, physiologically relevant system |
| AP-mediated hemolysis (rabbit erythrocytes) [1] | Alternative Pathway (AP) of Complement | 29.5 nM | Demonstrates functional inhibition of the complement system in cells |
| C3 fragment deposition (PNH erythrocytes) [1] | Complement C3 | 39.3 nM | Shows prevention of key biomarker deposition in a disease model |
| Selectivity Panel [2] | Serine Proteases for Selectivity Screening | ||
| Thrombin, Activated Protein C, Tissue plasminogen activator, Trypsin | >28 µM | Demonstrates high selectivity (>1000-fold vs. primary target) | |
| Activated Factor X (FXa), Activated Factor XII (FXIIa) | >50 µM | Confirms high selectivity against key coagulation factors |
This compound is no longer in active clinical development for its primary indications, including paroxysmal nocturnal hemoglobinuria (PNH) and IgA nephropathy [3] [4]. Therefore, the available data is limited to earlier research phases, and updated or comprehensive troubleshooting guides from later-stage trials are not available.
For a complete understanding, here is the key experimental context related to the data in the table:
The following diagram outlines a general experimental workflow for determining the selectivity and functional activity of a compound like this compound.
What are Pan-Assay Interference Compounds (PAINS)? Pan-Assay Interference Compounds (PAINS) are promiscuous molecules that can produce false-positive results through various non-specific mechanisms, rather than through true target engagement [1]. A subset known as "Membrane PAINS" specifically influence membrane protein function by non-specifically perturbing the lipid membranes surrounding them [1].
What are common sources of interference in biological assays? Interference can arise from multiple sources, which are summarized in the table below.
| Interference Type | Description | Common Examples |
|---|---|---|
| Compound-Mediated | Substance itself interferes with assay readout. | Promiscuous aggregators, fluorescent compounds, redox-active compounds [1]. |
| Sample Matrix Effects | Interference from components within the sample. | Lipids, hemoglobin (hemolysis), bilirubin (icterus), albumin, antibodies [2]. |
| Reagent/Protocol Issues | Problems with assay components or execution. | Improper buffer osmolarity, photobleached beads, incomplete washing, poor pipetting technique [3]. |
What is the mechanism of action of this compound? this compound is a potent, selective, and orally bioactive inhibitor of complement factor D (FD), a serine protease in the alternative complement pathway [4] [5]. It inhibits FD's proteolytic activity against C3b-bound factor B, preventing the formation of the C3 convertase (C3bBb) and subsequent complement cascade activation [4].
The following diagram illustrates the signaling pathway and where this compound exerts its effect.
How can I troubleshoot high background or non-specific signal in my assay? This is a common issue with multiple potential causes. The troubleshooting workflow below can help you systematically identify and resolve the problem.
My assay results are inconsistent between replicates. What should I check? Inconsistent results often point to protocol execution or reagent handling issues [3].
The signal in my assay is weak or below the detection limit. What are the potential solutions? If your signal is weak, consider the following actions:
The principles of good assay design are universal. Here are some best practices to minimize interference issues:
| Drug Name | Highest Phase & Status (for mentioned indications) | Key Molecular & Preclinical Data | Noted Indications (in clinical trials) |
|---|
| Pelecopan (BCX-9930) | Phase 2 (Discontinued) [1] [2] | IC50: 14.3 nM (for factor D) [3] Mechanism: Potent, selective, orally active inhibitor of complement factor D [3]. | Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy [1] [2] | | Danicopan | Approved (as add-on therapy for PNH) [4] | N/A (Information in search results focuses on clinical status) [4] | PNH [4] | | Vemircopan | Clinical Investigation [4] | Preclinical Profile: Demonstrated lower clearance and higher bioavailability in animal studies compared to danicopan [4]. | Complement-mediated diseases (e.g., PNH) [4] |
Factor D is a serine protease and the rate-limiting enzyme of the alternative complement pathway (AP). Its inhibition strategically blocks the AP, a key amplifier of the complement immune response, while largely preserving the classical and lectin pathways which are important for initial immune defense [5].
The following diagram illustrates the role of Factor D in the complement system and the site of inhibition for these drugs.
A typical preclinical drug discovery workflow for these molecules involves several key stages [4]:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3]. |
| Highest Phase of Development | Discontinued (Phase 2) [1] [4]. |
| Relevant Indications (under study) | Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy [1] [2] [4]. |
| Key Preclinical IC50 Values | • Purified human factor D: 14.3 nM • Factor B bound to C3b: 28.1 nM • AP-mediated hemolysis (rabbit erythrocytes): 29.5 nM • C3 fragment deposition on PNH RBCs: 39.3 nM [2] [3]. | | Selectivity | Did not significantly inhibit other serine proteases like thrombin, activated protein C, or factors Xa and XIIa (IC50 >28 μM) [3]. |
This compound was designed to inhibit the alternative pathway (AP) of the complement system by targeting complement factor D (CFD), a serine protease [3].
The following diagram illustrates the complement cascade and the points of inhibition for different drug classes.
Diagram: Complement Cascade Inhibition Points. This figure shows the alternative complement pathway and the specific proteins targeted by different inhibitor classes. This compound acts upstream by inhibiting Factor D to prevent the formation of the C3 convertase, the central amplification engine of the pathway [3].
The quantitative data for this compound was generated using standard complement research assays. Below are summaries of the key methodologies cited in the search results [3].
While this compound demonstrated potent and selective activity in pre-clinical models, its discontinuation means it will not become a clinical treatment for PNH [1] [4]. The field has since moved forward with other agents, particularly proximal complement inhibitors like iptacopan (an oral Factor B inhibitor) and pegcetacoplan (a C3 inhibitor), which also target the complement cascade upstream of C5 and have demonstrated clinical efficacy [5] [6] [7].
| Attribute | Details |
|---|---|
| Other Names | BCX-9930 [1] |
| Mechanism of Action | Potent, selective, and orally active inhibitor of complement factor D (CFD) [2] [3] [4]. |
| Primary Indication | Paroxysmal Nocturnal Hemoglobinuria (PNH) [2] [3] [4]. Research in other alternative pathway-mediated diseases [3] [4]. |
| Development Status | Discontinued for PNH, IgA nephropathy, membranoproliferative glomerulonephritis, and nephrosis [1]. |
| Selectivity Data | • IC₅₀ vs. purified human factor D: 14.3 nM [2] [3]. • IC₅₀ vs. AP-mediated hemolysis: 29.5 nM (rabbit erythrocytes) [2]. • IC₅₀ vs. C3 fragment deposition: 39.3 nM (PNH erythrocytes) [2]. | | Key Evidence of Selectivity | Did not inhibit human serine proteases like thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII (IC₅₀ >28-50 µM) [2]. |
The quantitative data for this compound's selectivity and potency were primarily obtained from the following types of in vitro biochemical and cell-based assays [2]:
The diagram below illustrates the complement system's alternative pathway and where this compound acts.
The table below summarizes the key information available for this compound:
| Attribute | Description |
|---|---|
| Other Names | BCX-9930, BCX9930 [1] [2] |
| CAS Registry | 2378380-49-3 [3] [4] |
| Mechanism of Action | Potent, selective, and orally active inhibitor of complement factor D (IC₅₀ = 14.3 nM) [3] [4] |
| Field of Application | Targets the alternative complement pathway (AP); investigated for Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, and IgA Nephropathy [3] [5] |
| Highest Development Phase | Discontinued (Phase 2 for PNH, IgA Nephropathy, and other AP-mediated diseases) [1] [2] |
| Originator | BioCryst Pharmaceuticals [1] |
According to pharmaceutical databases, this compound's development for several key indications has been halted.
The search results provide some in vitro experimental data and general methodologies from preclinical studies, which are typically used to establish a drug's initial profile.
Biological Activity & Assay Protocols
General Experimental Workflow The diagram below outlines a generalized flow for the key in vitro experiments cited in the research:
Given that this compound's development has been discontinued, a traditional comparative guide with other marketed drugs might be of limited utility. Here are some alternative angles that could be highly valuable for your target audience of researchers and drug development professionals:
The table below summarizes the key information on this compound's status and profile.
| Aspect | Details |
|---|---|
| Other Names | BCX-9930 [1] |
| Originator Company | BioCryst Pharmaceuticals [1] |
| Latest Development Status | Discontinued (as of January 2025) [1] |
| Discontinued Indications | IgA nephropathy, Membranoproliferative glomerulonephritis, Nephrosis, Paroxysmal nocturnal haemoglobinuria (PNH) [1] |
| Mechanism of Action | Selective, orally active inhibitor of complement factor D [2] [3] |
Although clinical trial results are not available, quantitative data from preclinical research illustrates the drug's potential.
This compound demonstrated potent and selective inhibition of the complement system's alternative pathway in non-clinical settings [2] [3] [4].
| Assay Description | IC50 (Half-maximal inhibitory concentration) |
|---|---|
| Inhibition of purified human factor D [2] [3] [4] | 14.3 nM |
| Inhibition of factor D's activity against C3b-bound factor B [2] | 28.1 nM |
| Inhibition of alternative pathway-mediated hemolysis of rabbit erythrocytes [2] [4] | 29.5 nM |
| Suppression of C3 fragment deposition on PNH erythrocytes [2] | 39.3 nM |
| Inhibition of human serine proteases (e.g., thrombin, activated protein C) [3] | >28 µM |
The key experiments that generated the data above were conducted as follows:
This compound was designed to target a specific part of the innate immune system known as the complement system. The following diagram illustrates its mechanism of action within the alternative pathway.
This compound was part of a broader wave of research into complement-targeted therapies. A 2023 scientific review listed it alongside other investigational drugs (iptacopan, vemircopan, ravulizumab, etc.) being evaluated for IgA nephropathy (IgAN), highlighting the scientific community's interest in this approach [5]. The alternative pathway is a major driver of kidney damage in IgAN, and inhibiting it was seen as a promising strategy [5].
The available data suggests that this compound was a potent and specific factor D inhibitor in preclinical research, but its clinical development was halted. For researchers, this underscores that strong preclinical data does not always predict clinical success. The reasons for discontinuation are not detailed in the search results but are common in drug development, including lack of efficacy, safety concerns, or strategic portfolio decisions.
For your work, this means:
The table below summarizes the fundamental information for this compound gathered from the search results.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | BCX 9930, BCX-9930 [1] |
| Target & Action | Complement Factor D (CFD) inhibitor [2] [3] [4] |
| Mechanism | Potent, selective, and orally active inhibitor of the alternative complement pathway (AP) [2] [5] [6]. |
| Highest Phase | Discontinued (Was in Phase 2 for several indications) [4] [1]. |
| Originator | BioCryst Pharmaceuticals [4] |
The following table consolidates the quantitative experimental data for this compound from various sources. The data consistently shows its high potency and selectivity.
| Parameter | Experimental Value | Assay Description / Context |
|---|---|---|
| IC₅₀ (Human Factor D) | 14.3 nM [3] [5] [6] | Inhibition of proteolytic activity of purified human factor D [3] [6]. |
| IC₅₀ (C3b-Bound Factor B) | 28.1 nM [3] [5] | Inhibition of factor D's activity against factor B bound to C3b [3]. |
| IC₅₀ (AP-Mediated Hemolysis) | 29.5 nM [3] [5] [6] | Prevention of alternative pathway (AP)-mediated hemolysis of rabbit erythrocytes [3] [6]. |
| IC₅₀ (C3 Fragment Deposition) | 39.3 nM [5] | Suppression of C3 fragment accumulation on Paroxysmal Nocturnal Hemoglobinuria (PNH) erythrocytes [5]. |
| Selectivity | IC₅₀ >28 μM against various other serine proteases (e.g., thrombin, trypsin) [5]. | Demonstrates high selectivity for factor D over other related enzymes [5]. |
| In Vivo Efficacy | Completely suppresses AP activity in serum [5] [6]. | Administered orally (100 and 200 mg, twice daily) in rhesus monkeys [5] [6]. |
To help visualize the drug's target and the experimental logic behind the data, I have created the following diagrams using Graphviz.
The diagram below illustrates the role of Factor D in the Alternative Pathway (AP) of the complement system and how this compound exerts its inhibitory effect.
The following diagram outlines a generalized workflow for key in vitro experiments used to generate the IC₅₀ data in the table above.
While the search results do not provide full laboratory manuals, they reference standard protocols. The table below details the methodologies inferred from the data.
| Assay Name | Detailed Methodology |
|---|
| Factor D Enzymatic Inhibition | Objective: Measure inhibition of purified human factor D activity. Procedure: this compound is incubated with purified human factor D. The residual proteolytic activity of factor D is measured, typically using a specific chromogenic or fluorogenic substrate. The IC₅₀ is calculated from the concentration-response curve of inhibition [3] [6]. | | Proteolysis of C3b-Bound Factor B | Objective: Assess inhibition in a more complex, physiologically relevant system. Procedure: Factor B is bound to C3b to form a complex. This compound and factor D are added. The cleavage of factor B by factor D is measured, often by Western blot or ELISA, to determine the level of inhibition [3]. | | AP-Mediated Hemolysis | Objective: Evaluate functional inhibition of complement-mediated red blood cell lysis. Procedure: Rabbit erythrocytes (which are highly susceptible to human AP) are incubated with normal human serum as a complement source and varying concentrations of this compound. Hemolysis is quantified by measuring released hemoglobin spectrophotometrically. The IC₅₀ represents the concentration that provides 50% protection from lysis [3] [5]. | | C3 Fragment Deposition | Objective: Quantify inhibition of C3 fragment opsonization on PNH RBCs. Procedure: PNH erythrocytes are incubated with human serum and this compound. The accumulation of C3 fragments (e.g., C3b, iC3b) on the cell surface is detected using fluorescence-labeled antibodies and flow cytometry. The IC₅₀ is the concentration that reduces deposition by 50% [5]. |
It is important to note that This compound's clinical development has been discontinued after Phase 2 trials for conditions like Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, and IgA Nephropathy [4] [1]. The search results do not specify the reasons for discontinuation, which is a critical piece of information for a complete competitive analysis.
The search yielded vendor pages from chemical suppliers like DC Chemicals and TargetMol [2] [6], which offer the compound for research use. However, I was unable to find any direct comparative studies with other complement inhibitors (e.g., against factors C5, B, D, or the C5 convertase).
To conduct a thorough competitive analysis, I suggest you:
The following table summarizes the key experimental data for this compound, a selective, orally active inhibitor of complement factor D. [1] [2]
| Parameter | Details & Quantitative Data |
|---|---|
| Drug Type | Small molecule drug [3] |
| Target & Action | Complement factor D (CFD) inhibitor [3] |
| Key Indications | Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy, IgA Nephropathy (under investigation) [4] [1] [3] |
| Potency (IC₅₀) | • 14.3 nM (against purified human factor D) [1] [2] • 28.1 nM (against factor D's proteolytic activity on C3b-bound factor B) [1] • 29.5 nM (inhibition of AP-mediated hemolysis of rabbit erythrocytes) [1] [2] | | Selectivity | No significant inhibition (>28 µM IC₅₀) of thrombin, activated protein C, tissue plasminogen activator, trypsin, activated factor X, or activated factor XII. [2] | | In Vivo Activity | Orally administered this compound (100 and 200 mg, twice daily) completely suppressed alternative pathway (AP) activity in serum of rhesus monkeys. [2] |
The experimental data for this compound were generated using standard biochemical and cellular assays. [1]
Inhibition of Purified Human Factor D:
Inhibition of Complement Alternative Pathway (AP) Hemolysis:
Selectivity Profiling:
This compound works by specifically inhibiting complement factor D, a key serine protease in the alternative pathway of the complement system. The diagram below illustrates this mechanism and its therapeutic effect in Paroxysmal Nocturnal Hemoglobinuria (PNH). [4] [1] [2]
To aid your further research, here is a broader context on this class of compounds.
This compound was an oral inhibitor of complement factor D (CFD), a serine protease critical for the activation of the alternative complement pathway [1] [2]. Its development was aimed at treating various alternative pathway-mediated diseases.
The table below summarizes its key profile:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule [1] |
| Mechanism of Action | Complement factor D (CFD) inhibitor [1] [3] [2] |
| Highest Phase | Discontinued (Phase 2) [1] [3] |
| Indications Studied | C3 glomerulopathy, IgA nephropathy, Paroxysmal Nocturnal Hemoglobinuria (PNH) [1] [3] |
| Originator Organization | BioCryst Pharmaceuticals [3] |
Although the therapeutic index is not reported, specific quantitative data on its potency from preclinical studies are available, which are fundamental for any therapeutic index assessment [2].
| Assay Description | Experimental Readout |
|---|---|
| Inhibitory activity against pure human factor D [2] | IC₅₀: 14.3 nM |
| Inhibition of proteolytic activity against C3b-bound factor B [2] | IC₅₀: 28.1 nM |
| Prevention of hemolysis of Paroxysmal Nocturnal Hemoglobinuria (PNH) cells (in vitro rabbit erythrocyte assay) [2] | IC₅₀: 29.5 nM |
The following diagram illustrates the mechanism of this compound and a core concept for its experimental assessment, which forms the basis for generating the efficacy data needed to calculate a therapeutic index.
The experimental workflow to determine the IC₅₀ values (like the 14.3 nM for pure factor D) typically involves incubating the enzyme with the drug and a substrate, then measuring the rate of reaction. For functional assays (like the 29.5 nM for hemolysis), PNH or normal red blood cells are exposed to complement-activating serum in the presence of the drug, and hemolysis is measured.
The table below summarizes the available preclinical data for this compound. Please note that this data is from early-stage research and its connection to human therapeutic outcomes is unknown due to the discontinuation of development [1].
| Aspect | Description |
|---|---|
| Drug Name | This compound (BCX 9930) [2] [1] |
| Classification | Small molecule, oral complement factor D (CFD) inhibitor [2] [1] |
| Latest Status | Discontinued (for all listed indications including PNH) as of early 2025 [2] |
| Mechanism of Action | Selective & orally bioactive inhibitor of complement factor D, a key serine protease in the Alternative Pathway (AP) of the complement system [1]. |
| Key In Vitro Findings | • Inhibits proteolytic activity of human factor D (IC₅₀ = 14.3 nM) [1] • Inhibits hemolysis of PNH cells in vitro (IC₅₀ in rabbit erythrocytes = 29.5 nM) [1] |
While direct data on this compound is limited, the replication of research findings is a cornerstone of reliable science and is especially critical in drug development [3] [4] [5].
The following diagram illustrates a generalized drug development workflow with key replication checkpoints, which helps explain the context in which a drug like this compound would be evaluated.